2-(3,4-dimethoxyphenyl)-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide
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Description
2-(3,4-dimethoxyphenyl)-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H18FN3O3S2 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.07736195 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F1838-0464 is Shikimate kinase , an enzyme involved in the biosynthesis of aromatic amino acids . This enzyme plays a crucial role in the survival and growth of Mycobacterium tuberculosis .
Mode of Action
F1838-0464 interacts with Shikimate kinase, fitting well into the enzyme’s active site . This interaction inhibits the enzyme’s activity, disrupting the biosynthesis of aromatic amino acids .
Biochemical Pathways
The inhibition of Shikimate kinase by F1838-0464 affects the shikimate pathway, which is responsible for the synthesis of aromatic amino acids . The disruption of this pathway leads to a deficiency of these essential amino acids, impairing protein synthesis and ultimately inhibiting the growth of Mycobacterium tuberculosis .
Pharmacokinetics
The compound was found to have good drug likeness and dock scores , suggesting favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of F1838-0464’s action is the inhibition of Mycobacterium tuberculosis growth . The compound was found to be highly active against this bacterium, with a minimum inhibitory concentration (MIC) of 1.6 μg/ml .
Biochemical Analysis
Biochemical Properties
F1838-0464 has been found to interact with various enzymes and proteins. In particular, it has been shown to have a strong affinity towards Shikimate kinase . Shikimate kinase is an enzyme involved in the shikimate pathway, a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids .
Cellular Effects
The effects of F1838-0464 on cellular processes are primarily related to its interaction with Shikimate kinase. By interacting with this enzyme, F1838-0464 can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of F1838-0464 involves its binding interactions with Shikimate kinase. This interaction can lead to changes in gene expression and potentially influence enzyme inhibition or activation .
Metabolic Pathways
F1838-0464 is involved in the shikimate pathway due to its interaction with Shikimate kinase
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S2/c1-25-15-8-7-12(9-16(15)26-2)10-17(24)21-18-22-23-19(28-18)27-11-13-5-3-4-6-14(13)20/h3-9H,10-11H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVDBRHCCHMNET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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